molecular formula C19H28F3N3O B2895319 1-(4-Tert-butylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea CAS No. 2309344-29-2

1-(4-Tert-butylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea

Cat. No.: B2895319
CAS No.: 2309344-29-2
M. Wt: 371.448
InChI Key: ZCFUAELZRRYGCO-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is a complex organic compound with a unique structure that combines a tert-butylphenyl group, a trifluoroethyl group, and a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butylbenzene with anhydrous aluminum trichloride and petroleum ether to form 4-tert-butylphenylacetone . This intermediate is then reacted with appropriate reagents to introduce the trifluoroethyl and piperidinylmethyl groups, followed by the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Tert-butylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The trifluoroethyl group may enhance its binding affinity to certain receptors or enzymes, while the piperidinylmethyl group can influence its pharmacokinetic properties. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylphenylacetone: An intermediate in the synthesis of the target compound.

    Fenpropioline: A fungicide with a similar structural motif.

    Other substituted ureas: Compounds with similar urea linkages but different substituents.

Uniqueness

1-(4-Tert-butylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F3N3O/c1-18(2,3)15-4-6-16(7-5-15)24-17(26)23-12-14-8-10-25(11-9-14)13-19(20,21)22/h4-7,14H,8-13H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFUAELZRRYGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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